An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its presence in various natural products and synthetic pharmaceuticals underscores its importance in the development of new therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including potential applications as kinase inhibitors and central nervous system (CNS) active compounds.[2] The introduction of an oxo group at the 2-position and a methyl carboxylate at the 4-position, as in Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, creates a molecule with specific stereoelectronic features that are of significant interest for structural analysis and as a building block in drug discovery.
This guide provides a comprehensive technical overview of the chemical structure analysis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. As a Senior Application Scientist, the following sections are structured to not only present analytical data but also to provide insights into the causality behind the experimental choices, ensuring a robust and self-validating approach to its characterization. While experimental data for the title compound is not extensively published, this guide will leverage data from the closely related and well-characterized analog, 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, to infer and discuss the structural features of the target molecule.
I. Synthesis and Structural Elucidation: A Logical Workflow
The definitive characterization of a molecule like Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule's identity, purity, and conformation.
Caption: Workflow for the synthesis and structural analysis of the target compound.
A. Plausible Synthetic Pathway
A common and effective method for the synthesis of 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinoline precursors.[3] For the target molecule, a plausible two-step synthesis begins with the commercially available 2-hydroxyquinoline-4-carboxylic acid.
Step 1: Reduction of 2-Hydroxyquinoline-4-carboxylic Acid
The reduction of the quinoline ring system can be achieved through catalytic hydrogenation. A well-documented procedure for a similar substrate, 2-hydroxy-6-methylquinoline-4-carboxylic acid, utilizes zinc dust in acetic acid.[3] This method is effective for the reduction of the less substituted aromatic ring of the quinoline system, yielding the tetrahydro-derivative.
Experimental Protocol: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (Analog-based)
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Dissolution: Dissolve 1 g (approximately 5 mmol) of 2-hydroxyquinoline-4-carboxylic acid in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Heating: Heat the solution to 80°C on a water bath.
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Addition of Reducing Agent: Add 4 g (approximately 0.06 mol) of zinc dust in small portions over a period of 1 hour with continuous stirring. The portion-wise addition is crucial to control the exothermic reaction.
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Reaction: After the addition is complete, continue stirring the mixture at 80°C for an additional 1.5 hours.
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Work-up: Cool the reaction mixture to room temperature and filter to remove excess zinc and any inorganic salts.
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Precipitation: Dilute the filtrate with 10 mL of water and allow it to stand overnight. The product, 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, will precipitate as colorless needles.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Fischer Esterification
The resulting carboxylic acid can then be converted to its methyl ester via Fischer esterification, a standard acid-catalyzed reaction with methanol.
Experimental Protocol: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Reaction Setup: Suspend the dried 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in an excess of anhydrous methanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous HCl.
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Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.
II. Spectroscopic Characterization
A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of the target molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
1. ¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is expected to show distinct signals for the aromatic protons, the protons of the heterocyclic ring, and the methyl ester protons. Based on the data for the analogous 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, we can predict the following resonances:[3]
| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic Protons (H5-H8) | 6.8 - 7.3 | m | Protons on the benzene ring, with their exact shifts and multiplicities depending on the substitution pattern. | |
| NH | ~10.5 | br s | The amide proton, typically a broad singlet, deshielded by the adjacent carbonyl group. | |
| H4 | ~3.9 | t | ~7 | The methine proton at C4, coupled to the two adjacent protons at C3. |
| OCH₃ | ~3.7 | s | The three equivalent protons of the methyl ester group. | |
| H3 | ~2.7 | q | ~7 | The two diastereotopic methylene protons at C3, appearing as a quartet due to coupling with H4. |
Expert Insight: The diastereotopic nature of the C3 protons arises from the chiral center at C4. In a high-resolution spectrum, these protons might appear as a more complex multiplet. 2D NMR techniques like COSY (Correlation Spectroscopy) would be invaluable to definitively assign the couplings within the heterocyclic ring.
Caption: Predicted ¹H NMR chemical shifts for the target molecule.
2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information on the number and type of carbon atoms in the molecule.
| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~172 | The carbonyl carbon of the ester group. |
| C=O (Amide) | ~165 | The carbonyl carbon of the amide (lactam) group. |
| Aromatic Carbons | 115 - 140 | Six distinct signals for the carbons of the benzene ring. |
| C4 | ~55 | The methine carbon bearing the carboxylate group. |
| OCH₃ | ~52 | The carbon of the methyl ester group. |
| C3 | ~35 | The methylene carbon adjacent to the C4 methine. |
| C4a, C8a | ~120-140 | The quaternary carbons at the ring junction. |
Trustworthiness through 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for self-validation. An HSQC experiment would correlate each proton signal to its directly attached carbon, confirming the assignments in the table above. An HMBC spectrum would show correlations between protons and carbons that are 2-3 bonds away, allowing for the unambiguous assignment of the quaternary carbons and the carbonyls.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Characteristic Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200 | N-H Stretch | Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ester |
| ~1650 | C=O Stretch | Amide (Lactam) |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~1200 | C-O Stretch | Ester |
Expert Insight: The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature for this molecule. The ester carbonyl will typically appear at a higher wavenumber than the amide carbonyl due to the electron-withdrawing nature of the ester oxygen. The N-H stretch of the lactam is also a crucial indicator of the tetrahydroquinoline ring system.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Expected Molecular Ion and Fragmentation:
For Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (C₁₁H₁₁NO₃), the expected exact mass of the molecular ion [M]⁺• would be approximately 205.0739 g/mol .
A plausible fragmentation pathway upon electron ionization would involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.
Caption: A plausible mass spectrometry fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. An experimentally determined mass that is within a few parts per million (ppm) of the calculated exact mass provides strong evidence for the molecular formula.
III. Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic techniques provide excellent information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not publicly available, analysis of related structures reveals key conformational features. The tetrahydroquinoline ring typically adopts a half-chair or sofa conformation to minimize steric strain.[4]
Hypothetical Crystallographic Data Presentation:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Authoritative Grounding: The determination of a crystal structure would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This data would be invaluable for understanding the molecule's conformation and potential intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygens. This information is critical for structure-activity relationship (SAR) studies in drug development.
IV. Conclusion and Future Directions
The structural analysis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a systematic process that relies on the synergistic application of modern analytical techniques. Through a logical workflow of synthesis followed by comprehensive spectroscopic and, ideally, crystallographic analysis, a complete and validated structural assignment can be achieved. The methodologies and predicted data presented in this guide, based on sound chemical principles and data from closely related analogs, provide a robust framework for researchers working with this and similar heterocyclic systems.
Future work should focus on the isolation of a single crystal suitable for X-ray diffraction to definitively determine its three-dimensional structure. Furthermore, the exploration of the biological activity of this specific compound, given the rich pharmacology of the tetrahydroquinoline class, represents a promising avenue for further research.
References
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Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 610-613. Available at: [Link]
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ChemicalCell. (n.d.). 2-Oxo-1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid CAS NO 14179-84-1. Retrieved from [Link]
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S. K. Suthar, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Zhuravleva, E. B., et al. (2015). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Top: possible conformations of the 1,2,3,4‐tetrahydroquinoline skeleton. Retrieved from [Link]
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PubChem. (n.d.). 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]
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